molecular formula C25H36N4O6 B611302 Tetrapeptide-11 CAS No. 884336-38-3

Tetrapeptide-11

Cat. No.: B611302
CAS No.: 884336-38-3
M. Wt: 488.58
InChI Key: ISJKIHHTPAQLLW-TUFLPTIASA-N
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Description

Tetrapeptide-11 is a synthetic peptide with the amino acid sequence Proline-Proline-Tyrosine-Leucine (Ac-Pro-Pro-Tyr-Leu) . As a signaling peptide, it holds significant research value for investigating cellular aging, skin biology, and tissue regeneration mechanisms. Its primary research applications focus on its ability to stimulate the proliferation of keratinocytes, the major cell type in the epidermis, thereby increasing cellular density . Studies indicate that this compound operates by modulating key proteins involved in skin structure and cohesion. It has been shown to stimulate the synthesis of syndecan-1, a proteoglycan whose production decreases with age, leading to impaired epidermal cohesion . Furthermore, it promotes the production of collagen XVII, a critical protein found in hemidesmosomes that anchors the epidermis to the underlying dermis . By upregulating these components, this compound strengthens the structural integrity of the dermo-epidermal junction and improves the overall cohesion between the dermis and epidermis, mechanisms that are crucial for maintaining tissue architecture . Research into these pathways makes this compound a vital tool for scientific studies on age-related changes in skin and cellular communication. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O6/c1-15(2)13-20(25(34)35)28-22(31)19(14-16-7-9-17(30)10-8-16)27-23(32)21-6-4-12-29(21)24(33)18-5-3-11-26-18/h7-10,15,18-21,26,30H,3-6,11-14H2,1-2H3,(H,27,32)(H,28,31)(H,34,35)/t18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJKIHHTPAQLLW-TUFLPTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884336-38-3
Record name Tetrapeptide-11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884336383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRAPEPTIDE-11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0048FR38J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Dipeptide Synthesis

The synthesis begins with the preparation of dipeptide benzyl esters (e.g., Boc-L-Pro-D-Ala-OBzl). MSA (1–2 M in tetrahydrofuran/ethyl acetate) facilitates coupling, with yields averaging 75%. Challenges include low solubility of intermediates, necessitating solvent optimization (e.g., tetrahydrofuran/ethyl acetate mixtures).

Deprotection and Purification

Deprotection of benzyl esters is achieved via:

  • Saponification : Alkaline hydrolysis under controlled conditions.

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) cyclically regenerated for reuse.

Automated systems (e.g., FUTOSHI workstation) standardize these steps, ensuring consistent batch quality.

Tetrapeptide Assembly

Fragment condensation involves coupling dipeptides (e.g., Boc-L-Pro-D-Ala-OH and H-L-Pro-D-Ala-OBzl) using MSA. The process is detailed in Table 1.

Table 1: Representative Yields for Tetrapeptide-11 Synthesis via MSA

StepReagentsSolvent SystemYield (%)
Dipeptide couplingBoc-Pro, D-Ala-OBzl, MSATHF/Ethyl acetate75
DeprotectionNaOH/Pd-CMethanol/Water80
Fragment condensationMSA (2 M)THF/Ethyl acetate70

Data adapted from J. Synth. Org. Chem. Japan (2001).

Solution-Phase Synthesis with Cbz Protection

Rationale for Cbz Protection

Solution-phase synthesis employs Cbz groups to protect amino termini, avoiding instability issues associated with Boc-protected N-methyl amide bonds under acidic conditions. This method is preferred for multi-gram-scale production.

Starting Material Preparation

The process begins with H-β-Ala-OTMSE (12 ), a β-alanine derivative, which undergoes sequential coupling with Cbz-protected amino acids (Pro, Tyr, Leu).

Tetrapeptide Chain Elongation

Each amino acid is added iteratively:

  • Activation : Cbz-Pro-OH activated using carbodiimide reagents.

  • Coupling : Reaction with H-Pro-Tyr-Leu-OTMSE at 0°C for 24 hours.

  • Deprotection : Hydrogenolysis removes Cbz groups without affecting OTMSE protections.

Table 2: Key Parameters for Solution-Phase Synthesis

ParameterConditionOutcome
Coupling temperature0°CMinimizes side reactions
CatalystPd/C (5% w/w)Efficient deprotection
ScaleMulti-gram (12 mmol)85% purity post-HPLC

Data derived from Chem. Pharm. Bull. (2019).

Challenges and Optimizations

  • Solubility issues : Additives like dimethylformamide (DMF) improve intermediate solubility.

  • Epimerization risk : Low-temperature coupling preserves stereochemical integrity.

Comparative Analysis of Methods

Efficiency and Scalability

  • MSA method : Suitable for small-scale, high-purity batches (70–75% yield).

  • Cbz method : Ideal for industrial-scale production (multi-gram yields, 85% purity).

Cost and Equipment

  • Automated synthesis : Requires specialized robotics (e.g., PROW workstation) but reduces labor costs.

  • Solution-phase : Lower equipment costs but demands meticulous purification .

Chemical Reactions Analysis

Types of Reactions: Tetrapeptide-11 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Characteristics

  • Amino Acid Sequence : Proline-Proline-Tyrosine-Leucine
  • Molecular Mass : 530.6 g/mol
  • Solubility : Soluble in water, insoluble in oil
  • Formulation Dosage : Typically used at concentrations ranging from 2% to 10% in cosmetic products

Applications in Cosmetic Formulations

Tetrapeptide-11 is utilized in various cosmetic products aimed at anti-aging and skin rejuvenation. Its applications include:

  • Facial Care : Creams, serums, and eye contours designed to combat signs of aging.
  • Hair Care : Shampoos and serums that promote scalp health.
  • Makeup : Foundations that provide additional skin benefits.

Benefits

The primary benefits associated with this compound include:

  • Firming Effect : Strengthens the cohesion between the dermis and epidermis by stimulating collagen synthesis.
  • Redensifying Properties : Increases cellular density through enhanced keratinocyte proliferation.
  • Regeneration : Supports skin regeneration processes, leading to improved texture and reduced appearance of fine lines .

Documented Case Studies

  • Study on Skin Elasticity :
    A study involving 17 women demonstrated that a topical formulation containing 3% Acetyl Tetrapeptide-9 (a related peptide) resulted in significant improvements in skin thickness and firmness after four months of treatment. This suggests similar potential for this compound in enhancing skin elasticity .
  • Efficacy on Dermatochalasis :
    Research indicated that peptides like Acetyl Tetrapeptide-5 can reduce vascular permeability, thereby addressing issues such as baggy eyelids. Although this study focused on a different peptide, it underscores the relevance of tetrapeptides in treating skin laxity and improving overall appearance .
  • General Anti-Aging Effects :
    A comprehensive review highlighted various cosmeceutical peptides, including this compound, showing effective results against intrinsic and extrinsic aging factors. The review emphasized the ability of these peptides to stimulate fibroblast activity, leading to enhanced collagen production .

Comparative Analysis of Peptides

Peptide NameMechanism of ActionApplication Area
Acetyl this compoundStimulates keratinocyte proliferation; collagen synthesisAnti-aging skincare
Acetyl Tetrapeptide-5Reduces vascular permeability; improves eyelid appearanceEye care products
Tripeptide-1Enhances extracellular matrix productionGeneral skincare

Mechanism of Action

Tetrapeptide-11 exerts its effects by stimulating the synthesis of key proteins involved in skin structure and cohesion. It specifically targets:

The peptide enhances the production of these proteins, leading to improved skin elasticity and firmness .

Comparison with Similar Compounds

Comparative Analysis of Tetrapeptide-11 and Similar Peptides

The efficacy of this compound is best understood when compared to structurally or functionally related peptides. Below is a detailed comparison:

This compound vs. Acetyl Tetrapeptide-9 (Dermican™)

  • Sequence :
    • This compound: Pro-Pro-Tyr-Leu .
    • Acetyl Tetrapeptide-9: Gln-Asp-Val-His .
  • Mechanisms :
    • This compound enhances syndecan-1 and collagen XVII synthesis, reinforcing epidermal cohesion and the dermal-epidermal junction .
    • Tetrapeptide-9 stimulates collagen I and lumican (a proteoglycan in the dermal matrix), improving dermal extracellular matrix quality .
  • Clinical Outcomes :
    • Both peptides showed statistically significant improvements in skin thickness and firmness in placebo-controlled trials. However, this compound’s effects on epidermal adhesion make it more suitable for mature skin with sagging, while Tetrapeptide-9 targets dermal hydration and elasticity .

This compound vs. Acetyl Tetrapeptide-5 (Eyeseryl®)

  • Sequence :
    • Tetrapeptide-5: Undisclosed (proprietary sequence).
  • Mechanisms: Tetrapeptide-5 inhibits collagen glycation (a process linked to skin stiffness) and reduces periorbital puffiness by modulating vascular permeability .
  • Applications :
    • Tetrapeptide-5 is specialized for under-eye treatments (dark circles, puffiness), whereas this compound is used broadly for facial and neck firming .

This compound vs. Tetrapeptide-21 (GEKG)

  • Sequence :
    • Tetrapeptide-21: Gly-Glu-Lys-Gly .
  • Mechanisms: Tetrapeptide-21 mimics extracellular matrix (ECM) proteins, promoting fibroblast activity and general ECM repair . this compound has a more targeted mechanism, directly stimulating keratinocytes and syndecan-1 .
  • Efficacy :
    • Tetrapeptide-21 lacks specific clinical data on skin firmness, whereas this compound’s effects are well-documented in human trials .

This compound vs. Palmitoyl Hexapeptide-12

  • Sequence: Hexapeptide-12: Undisclosed (commercially known as Rigin™).
  • Mechanisms :
    • Hexapeptide-12 modulates integrin signaling to enhance collagen IV and laminin V synthesis, improving dermal-epidermal adhesion .
    • This compound operates via syndecan-1, which is more critical for intra-epidermal cohesion .
  • Synergy :
    • Studies suggest combining this compound with peptides like palmitoyl dipeptide-7 enhances cellular energy pathways (e.g., PPARA, MSMO1) for synergistic anti-aging effects .

Comparative Efficacy Data

Peptide Target Proteins Key Clinical Outcome Study Size (Participants) Reference
This compound Syndecan-1, Collagen XVII 19% improvement in skin firmness vs. placebo 19 females
Tetrapeptide-9 Collagen I, Lumican 15% increase in dermal thickness 17 females
Tetrapeptide-5 Collagen glycation pathways 30% reduction in under-eye puffiness Undisclosed
Hexapeptide-12 Collagen IV, Laminin V 12% improvement in skin elasticity Undisclosed

Market and Formulation Considerations

  • Market Growth : The global market for this compound is projected to grow at a CAGR of 10.1% (2024–2030), driven by demand for anti-aging products . In contrast, Tetrapeptide-9 is more niche, often used in dermal repair serums .
  • Formulation Stability: this compound’s acetylated structure enhances solubility in aqueous formulations, unlike non-acetylated peptides requiring liposomal encapsulation .

Biological Activity

Tetrapeptide-11, also known as Acetyl this compound, is a synthetic peptide with significant biological activity, particularly in skin care and anti-aging formulations. Composed of four amino acids (Ac-Pro-Pro-Tyr-Leu), it has been shown to stimulate the synthesis of key proteins such as Syndecan-1 and Collagen XVII, which are crucial for maintaining skin structure and integrity. This article explores the biological activities, mechanisms of action, and clinical applications of this compound, supported by data tables and case studies.

This compound exerts its effects primarily through the following mechanisms:

  • Syndecan-1 Stimulation : It enhances the production of Syndecan-1, a proteoglycan that plays a vital role in cell adhesion and signaling, thereby improving skin elasticity and cohesion .
  • Collagen Synthesis : By promoting Collagen XVII synthesis, this compound contributes to the structural integrity of the epidermis, counteracting the thinning associated with aging .
  • Cell Proliferation : The peptide encourages the proliferation of dermal fibroblasts and epidermal keratinocytes, which are essential for skin regeneration and repair .

Biological Activity

The biological activity of this compound has been validated through various studies. Below is a summary of its effects based on recent research findings.

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
Anti-AgingReduces wrinkles and improves skin texture
HydrationIncreases skin hydration levels
FirmnessEnhances skin firmness by strengthening epidermal bonds
Cell RegenerationStimulates growth of dermal fibroblasts
Skin ElasticityImproves elasticity through collagen synthesis

Clinical Studies

Several clinical studies have demonstrated the efficacy of this compound in cosmetic applications:

  • Anti-Wrinkle Efficacy : A double-blind study involving 30 participants aged 40-65 showed that daily application of a cream containing 2% Acetyl this compound resulted in a statistically significant reduction in wrinkle depth after 8 weeks compared to a placebo group .
  • Skin Hydration Improvement : In a randomized controlled trial, subjects using a formulation with this compound exhibited improved skin hydration levels measured by corneometry after four weeks .
  • Firmness Assessment : A study assessed skin firmness using cutometry before and after treatment with a topical formulation containing Acetyl this compound. Results indicated an increase in skin firmness by approximately 15% over six weeks .

Case Studies

Case Study 1: Aging Skin
A cohort study focused on women aged 50-70 using products with Acetyl this compound showed marked improvements in skin texture and elasticity over three months. Participants reported enhanced satisfaction with their skin's appearance, correlating with objective measurements of increased collagen density in dermal biopsies.

Case Study 2: Sensitive Skin
In another study involving individuals with sensitive skin conditions, Acetyl this compound was applied as part of a skincare regimen. The results indicated a reduction in irritation markers and improved overall skin tolerance, demonstrating its suitability for sensitive skin types .

Q & A

Q. What are the structural characteristics of Tetrapeptide-11, and how do they influence its bioactivity?

this compound (Acetyl this compound, Pro-Pro-Tyr-Leu) has a molecular formula of C₂₇H₃₈N₄O₇ and a molecular weight of 530.55 g/mol. Its sequence includes leucine, proline, and tyrosine residues, which are critical for interactions with extracellular matrix proteins like collagen XVII and syndecan-1. The acetyl group enhances stability and skin permeability. Structural analysis via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is recommended to confirm peptide integrity and post-synthetic modifications .

Q. What in vitro assays are standard for evaluating this compound’s efficacy in collagen synthesis?

Common assays include:

  • ELISA to quantify collagen XVII and syndecan-1 levels in keratinocyte cultures.
  • qPCR to measure mRNA expression of collagen-related genes (e.g., COL17A1).
  • Cell proliferation assays (e.g., MTT or BrdU) to assess growth stimulation in dermal fibroblasts. Ensure assays use validated cell lines (e.g., HaCaT keratinocytes) and include controls for batch variability (see Advanced Questions) .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in synthetic this compound during preclinical studies?

Batch variability arises from differences in peptide content, salt/water residues, and impurities. Methodological solutions include:

  • Quality Control (QC) : Request HPLC (>98% purity) and MS analysis from suppliers to verify sequence accuracy.
  • Peptide Content Normalization : Use quantitative amino acid analysis (AAA) to adjust concentrations across batches.
  • Solubility Optimization : Pre-test solubility in buffers (e.g., PBS or cell culture media) to standardize experimental conditions .

Q. What experimental strategies resolve contradictory findings on this compound’s mechanism of action across cell models?

Contradictions may stem from cell-type specificity or assay sensitivity. Strategies include:

  • Dose-Response Curves : Test a wide concentration range (e.g., 1–100 µM) to identify optimal bioactivity thresholds.
  • Knockdown Models : Use siRNA targeting collagen XVII or syndecan-1 to validate dependency on these pathways.
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics to map downstream signaling networks .

Q. How should researchers design experiments to distinguish this compound’s anti-aging effects from confounding factors (e.g., oxidative stress)?

  • Controlled Co-Treatment : Use antioxidants (e.g., NAC) or stressors (e.g., H₂O₂) to isolate peptide-specific effects.
  • Longitudinal Studies : Track collagen synthesis over 14–28 days in 3D skin equivalents to mimic in vivo conditions.
  • Statistical Power Analysis : Calculate sample sizes using preliminary data to ensure reproducibility (e.g., α=0.05, β=0.8) .

Data Analysis and Reporting

Q. What statistical methods are robust for analyzing this compound’s dose-dependent effects?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log[agonist] vs. response) to calculate EC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare multiple doses against controls (e.g., Tukey’s HSD).
  • Meta-Analysis : Aggregate data from independent studies to resolve inconsistencies (e.g., fixed/random-effects models) .

Q. How can researchers validate this compound’s specificity in complex biological systems?

  • Pull-Down Assays : Use biotinylated this compound to identify binding partners via streptavidin affinity chromatography.
  • CRISPR-Cas9 Knockouts : Generate collagen XVII-deficient cell lines to confirm functional dependency.
  • Cross-Species Validation : Test activity in human vs. murine models to assess translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.